molecular formula C15H20F2N2O4S2 B2672010 N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-2,6-difluorobenzenesulfonamide CAS No. 1235291-03-8

N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-2,6-difluorobenzenesulfonamide

Cat. No.: B2672010
CAS No.: 1235291-03-8
M. Wt: 394.45
InChI Key: KYNCEGQSENBVBV-UHFFFAOYSA-N
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Description

“{[1-(cyclopropylsulfonyl)piperidin-4-yl]methyl}amine” is a chemical compound with the CAS Number: 1202975-17-4 . It has a molecular weight of 218.32 . The compound is solid in its physical form .


Molecular Structure Analysis

The Inchi Code for this compound is 1S/C9H18N2O2S/c10-7-8-3-5-11 (6-4-8)14 (12,13)9-1-2-9/h8-9H,1-7,10H2 .


Physical and Chemical Properties Analysis

As mentioned earlier, this compound is solid in its physical form .

Scientific Research Applications

Quantum Chemical and Molecular Dynamic Simulation Studies

One study explores the adsorption and corrosion inhibition properties of piperidine derivatives on the corrosion of iron. This research, utilizing quantum chemical calculations and molecular dynamics simulations, provides insights into the global reactivity parameters and adsorption behaviors of these compounds, suggesting potential applications in corrosion inhibition and materials science (Kaya et al., 2016).

Phospholipase A2 Inhibitors

Another study focuses on the synthesis and biological evaluation of substituted benzenesulfonamides as potent membrane-bound phospholipase A2 inhibitors. These compounds have been shown to reduce the size of myocardial infarction in animal models, indicating their potential therapeutic applications in cardiovascular diseases (Oinuma et al., 1991).

Carbonic Anhydrase Inhibitors

Research into hydrazidoureidobenzensulfonamides as inhibitors of carbonic anhydrases highlights the potential pharmacological applications of these compounds in targeting tumor-associated enzymes. This study identifies low nanomolar inhibitors against specific isoforms, suggesting the relevance of these sulfonamides in developing cancer therapies (Moi et al., 2020).

Antimycobacterial Agents

The design, synthesis, and evaluation of sulfonamides as sources of sulfur dioxide for antimycobacterial therapy represent another area of application. One compound demonstrated higher potency than the clinical agent isoniazid in inhibiting Mycobacterium tuberculosis, underscoring the potential of these compounds in treating tuberculosis (Malwal et al., 2012).

Antitumor Activity

Further research includes the synthesis and evaluation of indazole derivatives as antiproliferative agents against human tumor cell lines. Preliminary pharmacological studies revealed significant antiproliferative activity and apoptosis induction, highlighting the potential of these compounds in cancer treatment (Abbassi et al., 2014).

Properties

IUPAC Name

N-[(1-cyclopropylsulfonylpiperidin-4-yl)methyl]-2,6-difluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20F2N2O4S2/c16-13-2-1-3-14(17)15(13)24(20,21)18-10-11-6-8-19(9-7-11)25(22,23)12-4-5-12/h1-3,11-12,18H,4-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYNCEGQSENBVBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)N2CCC(CC2)CNS(=O)(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20F2N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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